1-(4-Bromo-2-chlorobenzyl)pyrrolidine
Overview
Description
“1-(4-Bromo-2-chlorobenzyl)pyrrolidine” is a chemical compound with the molecular formula C11H13BrClN . It has a molecular weight of 311.05 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C11H13BrClN.ClH/c12-10-4-3-9(11(13)7-10)8-14-5-1-2-6-14;/h3-4,7H,1-2,5-6,8H2;1H
. This code represents the compound’s molecular structure. Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 311.05 . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications
Halogenation in Organic Synthesis
1-(4-Bromo-2-chlorobenzyl)pyrrolidine is closely related to compounds used in ring halogenations of polyalkylbenzenes. In a study, N-halosuccinimide was used alongside acidic catalysts for halogenation, showcasing a method to prepare mixed halogenated compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene (Bovonsombat & Mcnelis, 1993).
Synthesis and Antibacterial Activity
Derivatives of 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, a compound similar to this compound, have been synthesized and shown significant antibacterial activity against various bacteria. This underscores the potential of such compounds in developing new antibacterial agents (Bogdanowicz et al., 2013).
Microbiological Activity
Similar compounds, starting from 2-bromo-4-(pyrrolidin-1-yl)pyrrolidine, have been synthesized and showed notable bacteriostatic and antituberculosis activity. This highlights the compound's potential in creating new treatments for bacterial infections and tuberculosis (Miszke et al., 2008).
Inhibition of Heme Oxygenase Activity
Analogous compounds like 1-(4-chlorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole have been explored for their ability to inhibit heme oxygenase, an enzyme involved in various physiological processes. This research opens up possibilities for therapeutic applications in diseases where heme oxygenase plays a role (Vlahakis et al., 2013).
Pyrrolidines in Medicine and Industry
Pyrrolidines, a class of compounds to which this compound belongs, have been recognized for their biological effects and utility in medicine, such as in the development of drugs. Additionally, they find applications in industry, for instance, as dyes or agrochemical substances (Żmigrodzka et al., 2022).
Synthesis of Dithiolium Derivatives
Research on the synthesis of novel bromo-substituted 4-(2-hydroxyaryl)-5-methyl-2-(pyrrolidin-1-yl)-1,3-dithiol-2-ylium perchlorates demonstrates the versatility of similar pyrrolidine compounds in creating complex chemical structures, which could have various applications (Sarbu et al., 2019).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Properties
IUPAC Name |
1-[(4-bromo-2-chlorophenyl)methyl]pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClN/c12-10-4-3-9(11(13)7-10)8-14-5-1-2-6-14/h3-4,7H,1-2,5-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIJHZLSHWWWCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=C(C=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001250567 | |
Record name | 1-[(4-Bromo-2-chlorophenyl)methyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001250567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
935841-15-9 | |
Record name | 1-[(4-Bromo-2-chlorophenyl)methyl]pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=935841-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(4-Bromo-2-chlorophenyl)methyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001250567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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